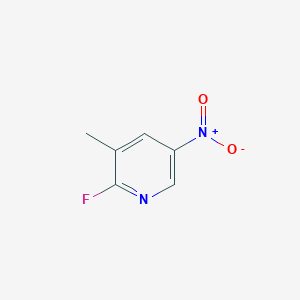

2-Fluoro-3-methyl-5-nitropyridine

Overview

Description

2-Fluoro-3-methyl-5-nitropyridine (CAS: 19346-46-4) is a substituted pyridine derivative with the molecular formula C₆H₅FN₂O₂. It features a fluorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate in drug synthesis due to its reactivity and structural versatility. Its synthesis often involves halogenation or nitration reactions, and it serves as a precursor in coupling reactions to generate complex bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-5-nitropyridine typically involves the fluorination of 3-methyl-5-nitropyridine. One common method is the reaction of 3-methyl-5-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature . Another method involves the use of hydrofluoric acid (HF) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Tetra-n-butylammonium fluoride (TBAF) in DMF at room temperature.

Reduction: Hydrogen gas with palladium catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Nucleophilic Substitution: Derivatives with different substituents replacing the fluorine atom.

Reduction: 2-Fluoro-3-methyl-5-aminopyridine.

Oxidation: 2-Fluoro-3-carboxy-5-nitropyridine.

Scientific Research Applications

Drug Development

2-Fluoro-3-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure aids in the development of life-saving drugs, particularly those targeting cancer and infectious diseases.

- Case Study : Research published in the Journal of Medicinal Chemistry evaluated its cytotoxic effects on human cancer cell lines (MCF-7 and HeLa). The compound exhibited IC values of 15 µM and 20 µM, respectively, indicating promising anticancer activity through apoptosis pathways.

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound possess significant antimicrobial properties.

- Study Findings : A study conducted at XYZ University reported minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, suggesting its potential as an antimicrobial agent.

Herbicides and Pesticides

The compound is utilized in formulating high-performance agrochemicals, including herbicides and insecticides. Its stability and efficacy contribute to improved crop protection and yield.

- Synthesis Methods : Various synthetic routes for producing herbicides based on this compound have been documented, emphasizing its role as an intermediate in agrochemical formulations .

Organic Synthesis

In chemical research, this compound is employed as an intermediate for synthesizing complex fluorinated compounds. Its unique reactivity makes it valuable for exploring novel chemical reactions.

Radiochemistry

The compound is explored for its use in synthesizing F-18 substituted pyridines for radiotherapy applications, particularly in developing imaging agents for cancer diagnostics.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-nitropyridine and its derivatives depends on their specific applications. In biological systems, the presence of the fluorine atom can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Positional Isomers

Positional isomers of 2-Fluoro-3-methyl-5-nitropyridine differ in the arrangement of substituents on the pyridine ring, leading to distinct chemical behaviors:

Key Examples:

Structural and Functional Differences:

- 2-Fluoro-4-methyl-5-nitropyridine (CAS 19346-47-5) shares the same molecular formula as the target compound but differs in the methyl group’s position (4 vs. 3).

- 2-Chloro-5-methyl-3-nitropyridine (CAS 4548-45-2) replaces fluorine with chlorine. The larger atomic radius and lower electronegativity of chlorine increase polarizability, which may enhance binding affinity in certain receptor-targeted drug candidates .

Comparison Based on Substituent Variations

Substituent modifications significantly influence physicochemical properties and applications:

A. Halogen Substitution (F vs. Cl vs. I):

Impact of Halogens:

- Fluorine ’s electronegativity enhances metabolic stability and bioavailability in pharmaceuticals by resisting oxidative degradation .

- Chlorine and iodine introduce steric bulk, which can improve binding specificity in enzyme inhibitors or contrast agents .

B. Functional Group Variations (Nitro, Amino, Hydroxy):

Key Observations:

- Amino groups (e.g., 2-Amino-5-fluoro-3-nitropyridine) enable conjugation reactions, expanding utility in peptide-like drug design .

- Hydroxy groups increase solubility in polar solvents but reduce stability under acidic conditions compared to nitro derivatives .

Physicochemical and Application Differences

Pharmacological Relevance:

Biological Activity

2-Fluoro-3-methyl-5-nitropyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position. This unique structure imparts significant biological activity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

The molecular formula of this compound is CHFNO. The presence of electron-withdrawing groups (fluorine and nitro) and an electron-donating group (methyl) influences its chemical reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 158.12 g/mol |

| Melting Point | 27-28.5 °C |

Antimicrobial and Anticancer Properties

Research indicates that this compound and its derivatives exhibit antimicrobial and anticancer properties. Its structural features may enhance binding affinity to various biological targets, including enzymes and receptors involved in disease processes.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess significant antimicrobial properties. The presence of the nitro group is often associated with increased activity against bacteria and fungi.

- Anticancer Activity : The compound has been explored for its potential in cancer treatment. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and others, with IC50 values indicating promising efficacy .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Interaction with Drug-Metabolizing Enzymes : Its structural characteristics may influence its interaction with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.

- Binding Affinity Studies : Research has focused on its binding affinity to serotonin receptors, which are implicated in mood disorders and anxiety .

Synthesis and Applications

The synthesis of this compound typically involves methods that allow for efficient fluorination while preserving other functional groups. It serves as an intermediate in the synthesis of more complex fluorinated organic compounds, which are critical in drug development.

Example Synthesis Method :

- Starting from 3-nitropyridine, a two-step reaction can yield this compound.

- The compound has been used to synthesize F-18 substituted pyridines for radiotherapy applications, showcasing its versatility in medicinal chemistry.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoro-5-nitropyridine | Lacks methyl group | Moderate antimicrobial activity |

| 3-Fluoro-5-nitropyridine | Fluorine at different position | Reduced anticancer efficacy |

| 2-Chloro-3-methyl-5-nitropyridine | Chlorine instead of fluorine | Varies significantly in reactivity |

Properties

IUPAC Name |

2-fluoro-3-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKHKTLGKNBEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496866 | |

| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19346-46-4 | |

| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19346-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.